2,4-Dichloro-1-(methoxymethoxy)benzene
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Overview
Description
2,4-Dichloro-1-(methoxymethoxy)benzene: is an organic compound with the molecular formula C8H8Cl2O2 and a molar mass of 207.05 g/mol . It is also known by other names such as 2,4-Dichloroanisole and 1,5-Dichloro-2-methoxybenzene . This compound is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(methoxymethoxy)benzene typically involves the chlorination of anisole derivatives. One common method is the electrophilic aromatic substitution reaction where anisole is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: Formation of 2,4-dihydroxy-1-(methoxymethoxy)benzene or 2,4-diamino-1-(methoxymethoxy)benzene.
Oxidation: Formation of 2,4-dichloro-1-(methoxymethoxy)benzaldehyde or 2,4-dichloro-1-(methoxymethoxy)benzoic acid.
Reduction: Formation of 2-chloro-1-(methoxymethoxy)benzene or 4-chloro-1-(methoxymethoxy)benzene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
2,4-Dichloroanisole: Similar structure but lacks the methoxymethoxy group.
1,5-Dichloro-2-methoxybenzene: Similar structure with different substitution pattern.
Biological Activity
2,4-Dichloro-1-(methoxymethoxy)benzene is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity is primarily linked to its interactions with cellular targets, influencing a range of biological processes. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C9H10Cl2O2
- Molecular Weight : 221.08 g/mol
- CAS Number : 827-74-7
Biological Activity Overview
The biological activity of this compound includes antibacterial, antifungal, and potential anticancer properties. The compound's efficacy varies depending on the target organism and concentration used.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.
Table 1: Antibacterial Activity Against Common Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 µg/mL | 29 |
P. aeruginosa | 50 µg/mL | 24 |
S. typhi | 45 µg/mL | 30 |
K. pneumoniae | 50 µg/mL | 19 |
These results suggest that the compound can be compared favorably to standard antibiotics like ceftriaxone in terms of effectiveness against these pathogens .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against certain strains of fungi. In vitro studies have shown varying degrees of effectiveness, indicating potential for therapeutic applications in treating fungal infections.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Effectiveness Compared to Doxorubicin |
---|---|---|
MCF-7 | 12.41 | Moderate |
HepG2 | 9.71 | High |
HCT-116 | 2.29 | Very High |
PC3 | 7.36 | High |
The compound exhibited significant cytotoxicity against the HCT-116 cell line, suggesting a mechanism that may involve apoptosis induction .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with cellular components disrupt normal cellular functions, leading to cell death in pathogenic organisms and cancer cells alike.
Case Studies
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a marked increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, suggesting significant cytotoxicity and potential for therapeutic application .
Another case study focused on its antibacterial efficacy against multi-drug resistant strains, highlighting its relevance in the context of increasing antibiotic resistance .
Properties
CAS No. |
827-74-7 |
---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,4-dichloro-1-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
HFNATZFTHSSBOU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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